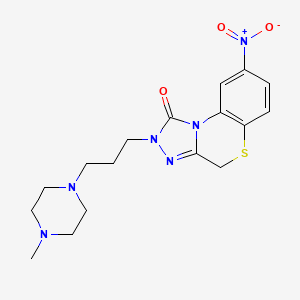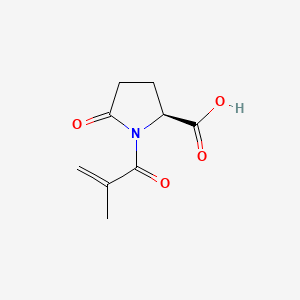
2-((2-((2-Furylmethyl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of base oil, low viscous, involves the refining of crude oil. The process includes several steps such as distillation, solvent extraction, and hydrocracking. Distillation separates the crude oil into different fractions based on boiling points. Solvent extraction removes impurities, and hydrocracking breaks down larger molecules into smaller, more stable ones .
Industrial Production Methods
Industrial production of base oil, low viscous, typically involves the use of advanced refining techniques to ensure high purity and performance. The process includes:
Vacuum Distillation: Separates the heavy fractions of crude oil.
Hydroprocessing: Uses hydrogen to remove sulfur, nitrogen, and other impurities.
Dewaxing: Removes wax to improve low-temperature properties.
Hydrofinishing: Enhances the stability and color of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Base oil, low viscous, primarily undergoes oxidation and thermal degradation. These reactions can affect the performance and stability of the oil.
Common Reagents and Conditions
Oxidation: Occurs in the presence of oxygen and heat, leading to the formation of acids, sludge, and varnish.
Thermal Degradation: Happens at high temperatures, resulting in the breakdown of hydrocarbon chains.
Major Products Formed
Oxidation Products: Acids, sludge, varnish.
Thermal Degradation Products: Smaller hydrocarbon molecules, gases.
Aplicaciones Científicas De Investigación
Base oil, low viscous, has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and lubricant in various chemical processes.
Biology: Serves as a medium for the extraction and purification of biological compounds.
Medicine: Utilized in the formulation of medicinal ointments and creams.
Industry: Acts as a lubricant in machinery and automotive engines.
Mecanismo De Acción
The mechanism of action of base oil, low viscous, involves its ability to reduce friction and wear between moving parts. It forms a thin film on surfaces, preventing direct contact and minimizing heat generation. The molecular structure of the oil allows it to maintain stability under varying temperatures and pressures .
Comparación Con Compuestos Similares
Similar Compounds
Base oil, high viscous: Higher viscosity, used in heavy-duty applications.
Synthetic base oil: Man-made, offers better performance and stability.
Mineral oil: Derived from crude oil, similar properties but less refined.
Uniqueness
Base oil, low viscous, is unique due to its balance of low viscosity and high stability. It provides excellent lubrication while maintaining performance under a wide range of conditions. This makes it suitable for applications where both efficiency and reliability are critical .
Propiedades
Número CAS |
72717-05-6 |
|---|---|
Fórmula molecular |
C18H20N4O2S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-[2-(furan-2-ylmethylsulfanyl)ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H20N4O2S/c1-13-4-5-14(10-20-13)9-15-11-21-18(22-17(15)23)19-6-8-25-12-16-3-2-7-24-16/h2-5,7,10-11H,6,8-9,12H2,1H3,(H2,19,21,22,23) |
Clave InChI |
NLSZIIMWVUOOAT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCSCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


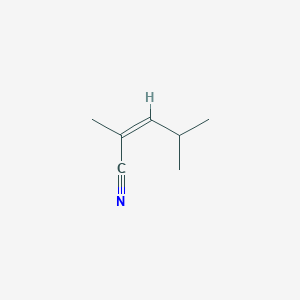
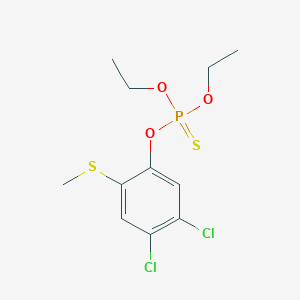

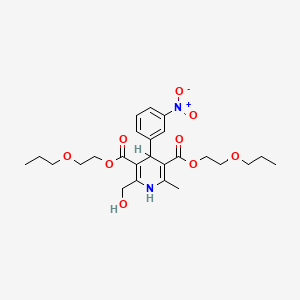
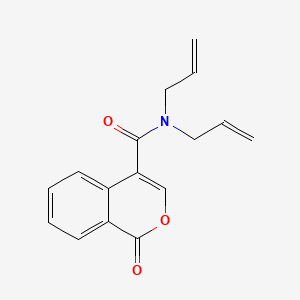
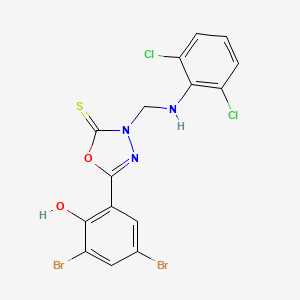
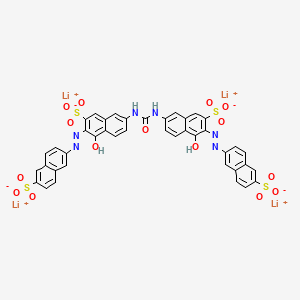
![2-[2-hydroxyethyl-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]amino]ethanol](/img/structure/B12714563.png)
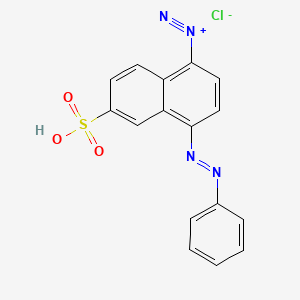
![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)
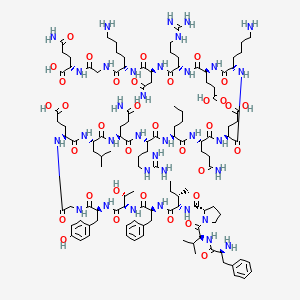
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
